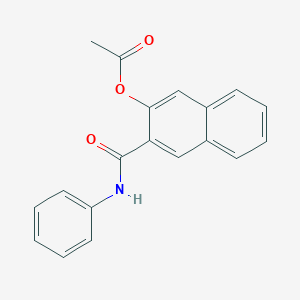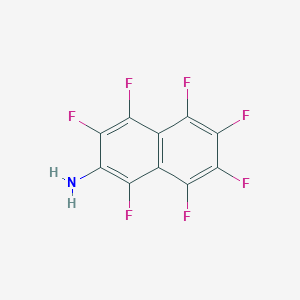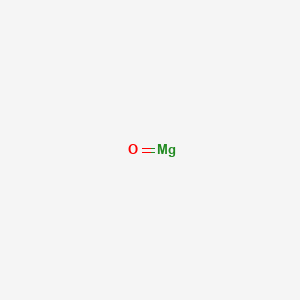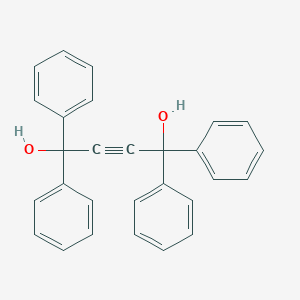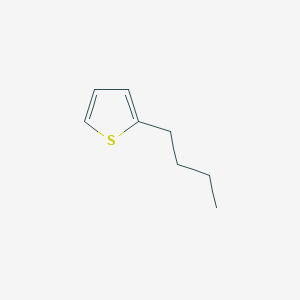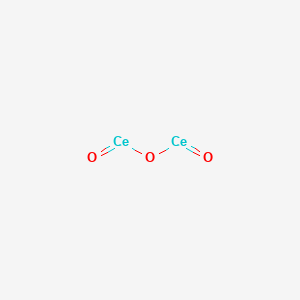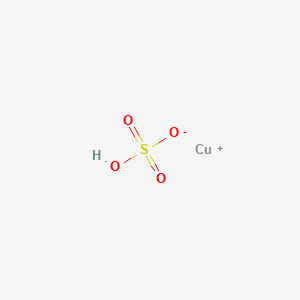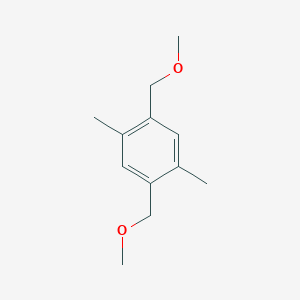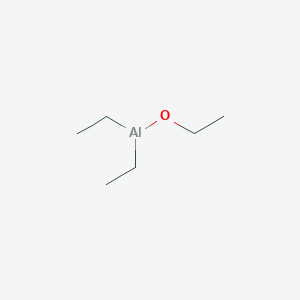![molecular formula C16H18FN3 B075467 N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline CAS No. 1581-17-5](/img/structure/B75467.png)
N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline typically involves the diazotization of 4-fluoroaniline followed by coupling with N,N-diethylaniline. The reaction conditions generally include an acidic medium to facilitate the diazotization process. The diazonium salt formed is then reacted with N,N-diethylaniline to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Products can include nitroso compounds and nitro compounds.
Reduction: The primary products are the corresponding amines.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound are formed.
Applications De Recherche Scientifique
N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-diethyl-4-[(4-bromophenyl)diazenyl]aniline
- N,N-diethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-diethyl-4-[(4-chlorophenyl)diazenyl]aniline
Uniqueness
N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This can influence its reactivity and interactions in various applications, making it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
1581-17-5 |
|---|---|
Formule moléculaire |
C16H18FN3 |
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H18FN3/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(17)6-8-14/h5-12H,3-4H2,1-2H3 |
Clé InChI |
CJJHQGMPOHDAEG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
Pictogrammes |
Irritant |
Synonymes |
N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


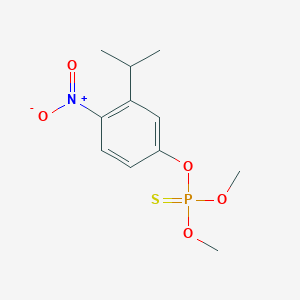
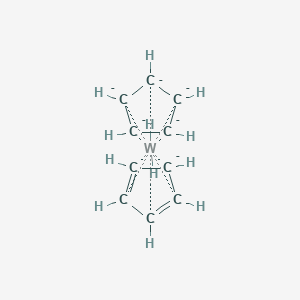
![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)
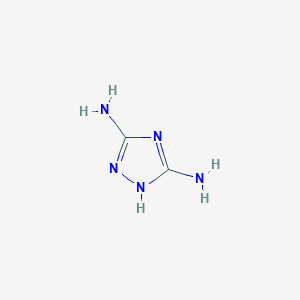
![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)
